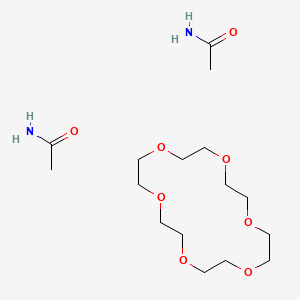

Acetamide;1,4,7,10,13,16-hexaoxacyclooctadecane

Description

1,4,7,10,13,16-Hexaoxacyclooctadecane, commonly known as 18-crown-6, is a macrocyclic polyether with six oxygen atoms symmetrically embedded in an 18-membered ring. It is a crown ether renowned for its ability to selectively bind alkali metal ions, particularly potassium (K⁺) and ammonium (NH₄⁺), due to its cavity size (2.6–3.2 Å) and electron-rich oxygen atoms .

Properties

CAS No. |

74261-15-7 |

|---|---|

Molecular Formula |

C16H34N2O8 |

Molecular Weight |

382.45 g/mol |

IUPAC Name |

acetamide;1,4,7,10,13,16-hexaoxacyclooctadecane |

InChI |

InChI=1S/C12H24O6.2C2H5NO/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1;2*1-2(3)4/h1-12H2;2*1H3,(H2,3,4) |

InChI Key |

OUJYWYCFEKNJIP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N.CC(=O)N.C1COCCOCCOCCOCCOCCO1 |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Properties

| Property | Data |

|---|---|

| Molecular Formula | C₁₂H₂₄O₆ |

| Molecular Weight | 264.3154 g/mol |

| CAS Registry Number | 17455-13-9 |

| IUPAC Name | 1,4,7,10,13,16-Hexaoxacyclooctadecane |

| Common Names | 18-Crown-6, Ethylene oxide cyclic hexamer |

| Structure | Cyclic ether with six oxygen atoms spaced by ethylene (-CH₂CH₂-) units |

This compound forms a macrocyclic ether ring that selectively complexes certain metal cations, notably potassium ions, due to the size and arrangement of its ether oxygens.

Preparation Methods of 1,4,7,10,13,16-Hexaoxacyclooctadecane

Overview

The synthesis of 1,4,7,10,13,16-hexaoxacyclooctadecane typically involves the cyclization of suitable polyether precursors or the ring-closure of linear polyethers under controlled conditions. The key challenge is to achieve high yield and purity while minimizing side reactions and process time.

Established Synthetic Routes

Cyclization of Polyethylene Glycol Derivatives

One classical approach involves the cyclization of polyethylene glycol derivatives with appropriate leaving groups to form the macrocyclic crown ether. This method requires careful control of reaction conditions to favor intramolecular cyclization over polymerization.

Synthesis via Reaction of Dichloro and Dithiol Precursors (Sulfur Analog)

Although this method relates to the sulfur analog 1,4,7,10,13,16-hexathiacyclooctadecane (hexathia-18-crown-6), it provides insight into macrocyclic ether synthesis strategies. According to a Soviet patent (SU1414847A1), the hexathia crown ether is synthesized by reacting equimolar amounts of 3,6-dithiaoctanedithiol-1,8 and 1,8-dichloro-3,6-dithiaoctane in dimethylformamide (DMF) with cesium carbonate as a base at 40–60 °C. This method doubles product yield (50–65%) and shortens reaction time from 48 to 15 hours, improving working conditions by avoiding highly toxic reagents.

While this is a sulfur analog, similar principles apply for oxygen-containing crown ethers, where appropriate diol or dichloro precursors are cyclized under basic conditions.

Detailed Preparation Method: Cyclization in Dimethylformamide

A reliable method for preparing 1,4,7,10,13,16-hexaoxacyclooctadecane involves the cyclization of linear polyether precursors in the presence of a base in a polar aprotic solvent such as dimethylformamide (DMF).

Reaction Conditions

| Parameter | Details |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Base | Cesium carbonate (Cs₂CO₃) |

| Temperature | 40–60 °C |

| Reaction Time | 10–15 hours |

| Atmosphere | Inert (Argon) |

| Workup | Evaporation under vacuum, extraction with methylene chloride, chromatography on silica gel, recrystallization from ethanol |

Procedure Summary

- Suspend cesium carbonate in dry DMF and heat to 40–60 °C under argon.

- Add equimolar solutions of the dithiol and dichloro precursors slowly over 10–14 hours with vigorous stirring.

- After completion, evaporate the solvent under vacuum.

- Extract the residue with methylene chloride.

- Concentrate the extract and purify by silica gel chromatography using ethyl acetate as eluent.

- Evaporate eluate and recrystallize the residue from ethanol to obtain pure 1,4,7,10,13,16-hexaoxacyclooctadecane.

Analytical and Purification Techniques

- Chromatography: Silica gel column chromatography with ethyl acetate as solvent is effective for purification.

- Recrystallization: Ethanol is used to recrystallize the product, enhancing purity and crystallinity.

- Spectroscopic Characterization: NMR, IR, and mass spectrometry confirm the macrocyclic structure.

- Thermal Analysis: Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) can be used to analyze crystallinity and thermal properties, as shown in related crown ether studies.

Summary Table of Preparation Methods

Chemical Reactions Analysis

1,4,7,10,13,16-hexaoxacyclooctadecane undergoes various chemical reactions, including:

Complexation Reactions: It forms stable complexes with metal cations, particularly potassium ions.

Phase Transfer Catalysis: It is used as a phase transfer catalyst in various organic reactions, such as N-alkylation of heterocyclic compounds and allylation of aldehydes.

Polymerization: It can catalyze the polymerization of methacrylic esters and hindered alkyl acrylates.

Common reagents and conditions used in these reactions include potassium hydroxide, tert-butoxide base, and potassium allyltrifluoroborate. The major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

Chemical Properties and Structure

18-crown-6 has the molecular formula and consists of a cyclic structure where six oxygen atoms are positioned at regular intervals along an 18-membered carbon ring. This unique structure allows it to selectively bind cations, making it useful in various chemical processes.

Phase Transfer Catalysis

One of the primary applications of 18-crown-6 is in phase transfer catalysis. It enhances the solubility of ionic compounds in organic solvents by forming complexes with cations.

Table 1: Phase Transfer Reactions Using 18-Crown-6

| Reaction Type | Example Reaction | Result |

|---|---|---|

| Nucleophilic Substitution | Increased nucleophilicity of acetate | |

| Electrophilic Aromatic Substitution | Enhanced reaction rate | |

| Solubilization of Salts | Formation of soluble purple benzene |

Ion Selectivity and Extraction

Due to its ability to selectively bind specific cations, 18-crown-6 is used in ion extraction processes. For example, it can extract potassium ions from aqueous solutions into organic solvents.

Case Study: Potassium Ion Extraction

In a study focused on the extraction of potassium ions from seawater using 18-crown-6, researchers demonstrated that the crown ether significantly increased the efficiency of ion extraction compared to traditional methods. The extraction yield was measured at various concentrations and temperatures, showing optimal performance at higher temperatures.

Synthesis of Organic Compounds

18-crown-6 is also utilized in the synthesis of complex organic molecules. It acts as a catalyst in various reactions involving alkali metals and radical species.

Table 2: Organic Synthesis Applications

| Reaction Type | Catalyst Used | Product |

|---|---|---|

| Radical Anion Formation | Sodium + 18-Crown-6 | Radical anions of benzene |

| Electride Formation | Cesium + 18-Crown-6 | Electride salt |

Biological Applications

Recent studies have explored the biological applications of acetamide derivatives derived from 18-crown-6. These derivatives have shown promising antibacterial properties against various pathogens.

Case Study: Antibacterial Activity

A series of acetamide derivatives were synthesized and tested for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that several derivatives exhibited significant inhibition zones compared to standard antibiotics such as amoxicillin and doxycycline.

Material Science Applications

In material science, 18-crown-6 has been employed in the development of new materials with enhanced properties.

Table 3: Material Science Applications

| Application Type | Material Developed | Properties Enhanced |

|---|---|---|

| Polymer Stabilizers | Polymeric films | Increased thermal stability |

| Surfactants | Surfactant formulations | Improved emulsification properties |

Mechanism of Action

The mechanism by which 1,4,7,10,13,16-hexaoxacyclooctadecane exerts its effects involves the formation of stable complexes with metal cations. The oxygen atoms in the crown ether ring coordinate with the metal cations, stabilizing them and facilitating their transport and reactivity in various chemical and biological systems .

Comparison with Similar Compounds

Data Tables

Table 1: Physical Properties of Crown Ethers

| Property | 18-Crown-6 | 15-Crown-5 | Benzo-18-Crown-6 |

|---|---|---|---|

| Melting Point (°C) | 36–40 | 14–16 | 208–210 (derivative) |

| Boiling Point (°C) | 395.8 | 273 | N/A |

| Density (g/cm³) | 0.995 | 1.113 | N/A |

| Solubility | Water, MeCN | Polar solvents | Organic solvents |

Table 2: Performance in Catalysis

| Application | 18-Crown-6 Efficiency | 15-Crown-5 Efficiency |

|---|---|---|

| Pd-catalyzed hydrodehalogenation | High (K⁺ stabilization) | Moderate (Na⁺ binding) |

| Derivatization (HPLC) | High | Not applicable |

Biological Activity

Acetamide;1,4,7,10,13,16-hexaoxacyclooctadecane, commonly referred to as 18-crown-6 , is a macrocyclic compound with significant potential in various biological applications. This article explores its biological activity, including its antimicrobial properties, toxicity profiles, and potential therapeutic uses.

- IUPAC Name : Acetamide;1,4,7,10,13,16-hexaoxacyclooctadecane

- Molecular Formula : C16H34N2O8

- Molecular Weight : 382.45 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of crown ethers like 18-crown-6. Although specific research directly on acetamide;1,4,7,10,13,16-hexaoxacyclooctadecane is limited, related compounds have demonstrated significant antibacterial and antifungal activities.

Case Study: Antibacterial Properties

A study examining novel acetamide derivatives found that certain related compounds exhibited promising antibacterial effects against various bacterial strains. For instance:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2b | E. coli | 25 μg/100 μL |

| 2i | S. aureus | 50 μg/100 μL |

| 2c | S. typhi | 75 μg/100 μL |

The compounds showed comparable efficacy to standard antibiotics like levofloxacin. Notably, compound 2b demonstrated lower MIC values than levofloxacin against Bacillus subtilis .

Toxicity and Safety Profile

The safety profile of 18-crown-6 has been evaluated in acute toxicity studies. Limited data suggest that it may cause central nervous system (CNS) effects at high doses. However, further research is required to fully understand its toxicity mechanisms and safe dosage ranges .

The antimicrobial activity of crown ethers is thought to stem from their ability to form complexes with metal ions and other substrates. This chelation can disrupt microbial cell functions and enhance the efficacy of other antimicrobial agents.

Proposed Mechanisms Include:

- Ion Transport Modulation : Crown ethers can facilitate the transport of ions across cell membranes.

- Biofilm Disruption : Certain derivatives have shown effectiveness in inhibiting biofilm formation by pathogenic bacteria .

Applications in Drug Development

Given their unique properties, crown ethers like acetamide;1,4,7,10,13,16-hexaoxacyclooctadecane are being explored for various therapeutic applications:

- Antimicrobial Agents : Their ability to enhance the action of traditional antibiotics makes them candidates for new antimicrobial formulations.

- Drug Delivery Systems : The capacity to encapsulate drugs within their structure could lead to improved delivery mechanisms for poorly soluble drugs.

Q & A

Q. What are the optimal synthetic routes for preparing acetamide derivatives with heterocyclic systems, and how do reaction conditions influence yield?

- Methodological Answer : Acetamide derivatives with heterocyclic systems (e.g., oxazole or oxadiazole rings) are synthesized via condensation reactions. For example, benzylidene-oxazole intermediates can be formed using substituted aldehydes and urea derivatives under acidic conditions. Reaction conditions such as temperature (60–100°C), solvent polarity (e.g., DMF or ethanol), and catalyst choice (e.g., p-toluenesulfonic acid) critically impact yield and purity. Post-synthesis purification often employs column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures) .

Q. How can chromatographic techniques be optimized for separating and quantifying acetamide-cyclodextrin complexes?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a Waters Atlantis® T3 column (3 µm, 120 Å, 2.1 × 50 mm) and isocratic elution (15:85 acetonitrile/10 mM ammonium acetate, pH 4.0) provides baseline separation of acetamide derivatives. Flow rates of 0.15 mL/min and detection via electrospray ionization tandem mass spectrometry (ESI-MS/MS) enhance sensitivity for low-abundance analytes. Internal standards (e.g., heptamethylene bisacetamide) are used to normalize retention time shifts .

Q. What spectroscopic methods are most reliable for characterizing 1,4,7,10,13,16-hexaoxacyclooctadecane (18-crown-6) derivatives?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves crown ether conformation and host-guest interactions. Infrared (IR) spectroscopy identifies hydrogen-bonding patterns between ether oxygen atoms and guest molecules (e.g., metal ions). Mass spectrometry (HRMS-ESI) confirms molecular weight and complex stoichiometry. X-ray crystallography is critical for resolving solid-state structures, particularly for crown ethers with bulky acetamide substituents .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on acetamide derivatives influence their binding affinity to crown ethers?

- Methodological Answer : Substituents with electron-withdrawing groups (e.g., nitro or carbonyl) reduce acetamide’s electron density, weakening hydrogen bonding with crown ethers. Steric hindrance from ortho-substituted aryl groups disrupts cavity alignment. Competitive binding assays using isothermal titration calorimetry (ITC) or fluorescence displacement (e.g., with dansylamide probes) quantify affinity changes. Computational modeling (DFT or MD simulations) predicts binding modes and energy contributions .

Q. What experimental designs are effective for resolving contradictions in solubility data for acetamide-crown ether complexes?

- Methodological Answer : Contradictions arise from solvent polarity and temperature variability. A factorial design approach (e.g., 2³ design) tests variables like solvent (water, DMSO, ethanol), temperature (25–60°C), and pH (4–10). Saturation solubility is measured via UV-Vis spectroscopy or gravimetric analysis. Statistical tools (ANOVA) identify significant factors. Phase diagrams constructed from differential scanning calorimetry (DSC) clarify eutectic points and polymorph transitions .

Q. How can AI-driven process simulation improve the scalability of crown ether-acetamide synthesis?

- Methodological Answer : COMSOL Multiphysics integrated with machine learning algorithms optimizes reaction parameters (e.g., mixing efficiency, heat transfer) for continuous-flow synthesis. Neural networks trained on historical data predict optimal reagent stoichiometry and residence times. Real-time sensors monitor byproduct formation, enabling closed-loop control. Benchmark against batch reactors quantifies yield improvements (typically 15–30%) and waste reduction .

Q. What mechanistic insights explain the catalytic role of 1,4,7,10,13,16-hexaoxacyclooctadecane in acetamide-mediated reactions?

- Methodological Answer : Crown ethers act as phase-transfer catalysts by encapsulating cations (e.g., K⁺), increasing nucleophilicity of acetamide’s amide group. Kinetic studies (e.g., pseudo-first-order rate constants) and isotopic labeling (¹⁸O or deuterium) track reaction pathways. In situ Raman spectroscopy detects transient intermediates, while Eyring plots elucidate entropy/enthalpy contributions to transition states .

Key Methodological Considerations

- Data Validation : Replicate experiments across ≥3 independent trials to account for batch variability in crown ether purity .

- Contradiction Mitigation : Cross-validate solubility data using orthogonal techniques (e.g., HPLC vs. nephelometry) .

- Theoretical Integration : Combine experimental data with DFT calculations (e.g., Gaussian 16) to model host-guest dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.